molecular formula C9H9NOS B1424197 6-Methoxy-4-methylbenzothiazole CAS No. 1190310-57-6

6-Methoxy-4-methylbenzothiazole

Cat. No.: B1424197
CAS No.: 1190310-57-6
M. Wt: 179.24 g/mol
InChI Key: AWMDVGVHBRAINU-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylbenzothiazole is a benzothiazole derivative characterized by a methoxy group at the 6-position and a methyl group at the 4-position of the heterocyclic ring. Benzothiazoles are sulfur- and nitrogen-containing aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural rigidity, electronic properties, and bioactivity .

Preparation Methods

Preparation Methods

Direct Cyclization of p-Methoxytoluidine with Sulfur

A classical approach involves the direct reaction of p-methoxytoluidine (4-methoxy-2-methylaniline) with elemental sulfur under high temperature and pressure conditions to induce cyclization forming the benzothiazole ring.

  • Reaction conditions : Elevated temperatures between 300–450 °C and pressures from 30 to 100 atmospheres absolute are employed to optimize yield.
  • Reagents ratio : The molar ratio of p-methoxytoluidine to sulfur is maintained between 6 to 12 mol per 4 g-atoms of sulfur.
  • Procedure : Sulfur is first dissolved in p-methoxytoluidine at around 160 °C to ensure homogeneity without significant reaction, followed by heating under pressure to induce ring closure.
  • Yield and advantages : This method yields 6-methoxy-4-methylbenzothiazole efficiently and is suitable for continuous operation, enhancing scalability.

Synthesis via 2-Amino-6-methoxybenzothiazole Intermediates

Another approach involves preparing 2-amino-6-methoxybenzothiazole derivatives, which can be further functionalized at the 4-position.

  • Starting materials : 2-aminobenzothiazole derivatives substituted at the 6-position with a methoxy group.
  • Functionalization : Methylation at the 4-position can be achieved through electrophilic substitution or via coupling reactions.
  • Typical reagents : Aromatic carbonic acids and phosphoryl chloride (POCl3) have been used to synthesize fused heterocyclic benzothiazoles, which can be adapted for methoxy and methyl substitution patterns.

Hydrazine Derivative Route and Diazotization

Preparation of 4-methyl-2-hydrazinobenzothiazole, followed by diazotization and subsequent transformations, offers a route to substituted benzothiazoles including methoxy derivatives.

  • Synthesis steps :
    • Conversion of 4-methyl-2-aminobenzothiazole to its hydrazino derivative using hydrazine hydrate.
    • Diazotization of the hydrazino compound with nitrite sources under acidic conditions.
    • Reduction or substitution reactions to introduce the methoxy group at the 6-position.
  • Reaction conditions : Typically conducted in acidic aqueous media with careful temperature control to avoid decomposition.
  • Advantages : This method allows selective substitution and functional group interconversion.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations Yield Range (%)
Direct Cyclization with Sulfur p-Methoxytoluidine Sulfur, 300–450 °C, 30–100 atm pressure High yield, continuous operation Requires high temp/pressure setup 65–85
Functionalization of Aminobenzothiazole 2-Amino-6-methoxybenzothiazole POCl3, aromatic acids, reflux Versatile for derivatives Multi-step, moderate complexity 50–75
Hydrazine and Diazotization 4-Methyl-2-aminobenzothiazole Hydrazine hydrate, nitrite, acidic medium Selective substitution Sensitive to reaction conditions 40–70

Detailed Research Findings

  • The direct cyclization method described in US Patent US3801587A demonstrates that maintaining a molar ratio of 6 to 12 moles of p-toluidine (or analogs like p-methoxytoluidine) per 4 g-atoms of sulfur at elevated temperatures and pressures significantly improves the yield and purity of methyl-substituted benzothiazoles.
  • Literature reviews on benzothiazole derivatives highlight the use of phosphoryl chloride-mediated cyclization of hydrazino intermediates as a robust method for constructing fused benzothiazole rings with various substitutions, including methoxy groups at the 6-position.
  • Chinese patent CN115197166A outlines a synthesis method for 4-methyl-2-hydrazinobenzothiazole, which can be adapted for further functionalization to introduce methoxy groups, involving diazotization and reduction steps under controlled acidic conditions.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methylbenzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

6-Methoxy-4-methylbenzothiazole serves as a scaffold for the development of new pharmaceuticals due to its biological activity. Research indicates that derivatives of benzothiazole compounds exhibit a wide range of therapeutic effects, including:

  • Antimicrobial Activity : Several studies have demonstrated that benzothiazole derivatives possess significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 32 µg/mL .
  • Antitumor Properties : The compound has been evaluated for its anti-cancer potential, particularly in inhibiting tumor cell proliferation. Studies have indicated that certain benzothiazole derivatives exhibit cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : Research into benzothiazole-based compounds has revealed their potential as anti-inflammatory agents, which could be beneficial in treating various inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions involving the benzothiazole framework. Common synthetic routes include:

  • Condensation Reactions : These involve the reaction of substituted anilines with thioketones or isothiocyanates to form the benzothiazole structure.
  • Functional Group Modifications : The introduction of methoxy and methyl groups can be accomplished through electrophilic aromatic substitution or other functionalization techniques.

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntimicrobialEffective against various bacterial strains with MIC values ranging from 10 µg/mL to 32 µg/mL .
AntitumorExhibits cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range .
Anti-inflammatoryPotential for use in treating inflammatory diseases .
AntioxidantSome derivatives show promise as antioxidants, reducing oxidative stress in cells .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives in various applications:

  • Case Study on Antimicrobial Activity : A study evaluated the efficacy of several benzothiazole derivatives against gram-positive and gram-negative bacteria. The results indicated that compounds derived from this compound displayed significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus .
  • Case Study on Antitumor Activity : Research focused on the cytotoxic effects of benzothiazole derivatives on breast cancer cell lines revealed that certain compounds exhibited potent anti-tumor activity, with mechanisms involving apoptosis induction through caspase activation .

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methylbenzothiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways related to disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent positions and functional groups, which influence melting points, solubility, and reactivity:

Compound Name Substituents Melting Point (°C) Synthesis Yield Key Applications
6-Methoxy-4-methylbenzothiazole 6-OCH₃, 4-CH₃ Not reported Not reported Hypothetical: Drug intermediates
2-(4-Methoxyphenyl)benzothiazole 2-Ph-OCH₃ 120 (393 K) 94% Material science, ligands
6-Methoxy-1,3-benzothiazol-2-amine 6-OCH₃, 2-NH₂ 145–147 83% Pharmaceuticals (antimicrobial)
(E)-6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole 6-OCH₃, 2-CH=CH-Ph-N₃ Not reported Not reported Bioorthogonal probes
6-Methoxy-2-(p-tolyl)benzo[d]thiazole 6-OCH₃, 2-Ph-CH₃ Not reported Not reported Not specified

Key Observations :

  • Methoxy Group : The 6-OCH₃ group enhances electron density in the aromatic ring, improving stability and π-π stacking interactions. This is critical in fluorescence-based applications (e.g., ’s azidostyryl derivative for bioimaging) .
  • Substituent Position: The 2-position substituents (e.g., -NH₂ in vs. -Ph-OCH₃ in ) dictate hydrogen-bonding capacity and molecular planarity. For example, 6-Methoxy-2-aminobenzothiazole forms hydrogen-bonded dimers, enhancing crystallinity .

Research Findings and Structural Insights

  • Planarity and Hydrogen Bonding: X-ray data for 6-Methoxy-2-aminobenzothiazole reveals near-planar geometry and intermolecular N–H⋯N bonds, critical for crystal engineering .
  • Spectroscopic Characterization : NMR and MS data () confirm substituent identity and purity, essential for reproducibility in drug development .
  • Thermal Stability: Higher melting points in methoxy-phenyl derivatives (e.g., 120°C in ) suggest greater thermal stability compared to amino-substituted analogs (145–147°C in ).

Biological Activity

Overview

6-Methoxy-4-methylbenzothiazole is a heterocyclic compound belonging to the benzothiazole family, characterized by a methoxy group at the 6th position and a methyl group at the 4th position on the benzothiazole ring. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, where it is explored for its potential therapeutic applications.

The structure of this compound allows it to engage in various chemical reactions, including oxidation and reduction, which can modify its biological activity. The compound's mechanism of action primarily involves enzyme inhibition and modulation of biochemical pathways associated with various diseases, including cancer.

Anticancer Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. For example, a series of related compounds demonstrated improved antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range, significantly enhancing their therapeutic potential compared to earlier compounds .

CompoundCancer TypeIC50 (nM)Mechanism of Action
SMART-HMelanoma<10Tubulin polymerization inhibition
SMART-FProstate<20Tubulin polymerization inhibition

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms. The compound's ability to disrupt microbial cell function is attributed to its structural features that enhance its interaction with microbial targets .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazoles have been documented in several studies. These compounds can inhibit inflammatory mediators and cytokines, which are crucial in the pathology of chronic inflammatory diseases. The specific pathways and molecular targets involved in these effects are areas of ongoing research .

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in Cancer Research demonstrated that this compound derivatives significantly inhibited tumor growth in xenograft models of prostate cancer. The treatment resulted in a substantial reduction in tumor volume compared to control groups .
  • Antimicrobial Evaluation : In vitro studies revealed that this compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be within therapeutic ranges for potential clinical use .
  • Mechanistic Insights : Research into the mechanism of action highlighted that these compounds bind effectively to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methoxy-4-methylbenzothiazole, and how can intermediates be optimized?

  • Methodology : The synthesis typically involves diazotization and cyclization steps. For example, intermediates like (E)-6-Methoxy-2-(4-aminostyryl)-1,3-benzothiazole can be diazotized using NaNO₂ in HCl/MeOH at 0°C to introduce azide groups . Solvent selection (e.g., MeOH/H₂O mixtures) and stoichiometric control (1.2 eq. NaNO₂) are critical for yield optimization.

Q. How can spectroscopic techniques confirm the structural integrity of this compound derivatives?

  • Methodology : Use ¹H/¹³C NMR to verify methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.3–2.5 ppm). LC-MS can confirm molecular ions (e.g., m/z 208.07 for C₉H₉NOS). X-ray crystallography (e.g., monoclinic P2₁ symmetry, β = 105.1°) resolves planar benzothiazole rings and dihedral angles for fused derivatives .

Q. What purification methods are effective for benzothiazole derivatives with high hydrophobicity?

  • Methodology : Column chromatography with hexane/ethyl acetate gradients (e.g., 7:3 ratio) isolates pure compounds. For azide-containing intermediates, silica gel flash chromatography under inert atmospheres prevents decomposition .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of benzothiazole-imidazo fused systems?

  • Methodology : Microwave irradiation (130°C, 45 min) accelerates cyclization between 5-fluorobenzothiazole amine and phenacyl bromides, reducing reaction times from hours to minutes. This method enhances regioselectivity and minimizes by-products compared to traditional reflux .

Q. What strategies resolve contradictions in bioactivity data between benzothiazole derivatives?

  • Methodology : Compare substituent effects: Electron-withdrawing groups (e.g., -F, -NO₂) on the benzothiazole ring enhance antiviral activity, while methoxy groups improve fluorescence properties. Use docking studies to correlate structural motifs (e.g., triazole-acetamide linkages) with target binding affinities .

Q. How do solvent polarity and catalyst choice influence click chemistry for benzothiazole-triazole hybrids?

  • Methodology : CuSO₄·5H₂O/sodium ascorbate in DMF enables efficient azide-alkyne cycloaddition. Polar aprotic solvents stabilize Cu(I) intermediates, achieving >80% yields for triazole-linked derivatives like 7a-o. Monitor reaction progress via TLC (Rf = 0.5–0.7 in ethyl acetate) .

Q. What analytical approaches validate the purity of halogenated benzothiazole derivatives?

  • Methodology : Elemental analysis (C, H, N ±0.3%) combined with HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. For brominated analogs, ICP-MS quantifies residual halogens (<50 ppm) .

Q. How can computational modeling predict the photophysical properties of this compound fluorophores?

  • Methodology : DFT calculations (B3LYP/6-31G*) optimize geometries and predict absorption/emission wavelengths. Compare with experimental UV-Vis (λmax ~350 nm) and fluorescence spectra (Stokes shift ~50 nm) to validate intramolecular charge transfer (ICT) mechanisms .

Q. Data Analysis & Optimization

Q. How to troubleshoot low yields in multi-step benzothiazole syntheses?

  • Methodology : Identify bottlenecks via intermediate analysis. For example, alkaline hydrolysis of 2-aminobenzothiazole-5-carboxylic acid (Step 2) may require pH control (pH 9–10) to prevent decarboxylation. Use Na₂S₂O₄ in refluxing EtOH to reduce disulfide by-products .

Q. What crystallographic parameters indicate polymorphism in benzothiazole salts?

  • Methodology : Compare unit cell dimensions (e.g., a = 7.612 Å, b = 13.883 Å for Form I vs. a = 7.902 Å for Form II). Hydrogen-bonding patterns (e.g., C—H···O chains along the c-axis) distinguish polymorphic forms .

Properties

IUPAC Name

6-methoxy-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6-3-7(11-2)4-8-9(6)10-5-12-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMDVGVHBRAINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Methoxy-4-methylbenzothiazole
6-Methoxy-4-methylbenzothiazole
6-Methoxy-4-methylbenzothiazole
6-Methoxy-4-methylbenzothiazole
6-Methoxy-4-methylbenzothiazole
6-Methoxy-4-methylbenzothiazole

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